![molecular formula C9H11F3N2O2S B1527358 2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate CAS No. 1477569-89-3](/img/structure/B1527358.png)
2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate, also known as “TFEC”, is an organic compound belonging to the class of thiazole derivatives. It is a colorless solid and is soluble in water, methanol, and ethanol. TFEC has a wide range of applications in the fields of medicine, biochemistry, and chemistry. It is used as a pharmaceutical intermediate, a reagent for synthesizing other compounds, and a substrate for enzymatic reactions.
Applications De Recherche Scientifique
Lewis Acid Catalysis in Organic Synthesis
Scandium trifluoromethanesulfonate, a commercially available Lewis acid catalyst, demonstrates significant utility in the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This catalyst facilitates the acylation of not only primary but also sterically-hindered secondary or tertiary alcohols. Its high catalytic activity is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, indicating potential for sophisticated organic synthesis applications, which could include compounds similar to the one you're interested in (Ishihara et al., 1996).
Chemoselective Synthesis of Thiazoles
The chemoselective preparation of thiazoles, using a novel synthetic protocol that includes the introduction of a bromodifluoromethyl group at the C4 of the thiazole ring, suggests a methodology that could potentially apply to the synthesis of the compound . This approach highlights the versatility in synthesizing derivatives of thiazoles, which are significant in drug discovery programs (Colella et al., 2018).
Advanced Polymer Research
Research into glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers and polymers reveals the synthesis and characterization of compounds with significant photophysical, electrochemical, and thermal properties. This study indicates the broader implications of carbazole derivatives in creating materials with novel properties for applications such as optoelectronics and photonics (Andrikaityte et al., 2012).
Exploration of Trifluoromethyl Heterocycles
The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including thiazoles, demonstrates the synthetic utility of trifluoromethyl groups in creating complex organic molecules. This research may offer insights into methodologies relevant to the synthesis and application of the chemical compound you're interested in (Honey et al., 2012).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(4-propan-2-yl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c1-5(2)6-3-17-7(13-6)14-8(15)16-4-9(10,11)12/h3,5H,4H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDFJMMBXYEZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



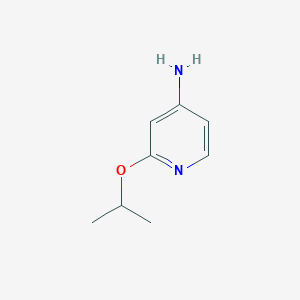
![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
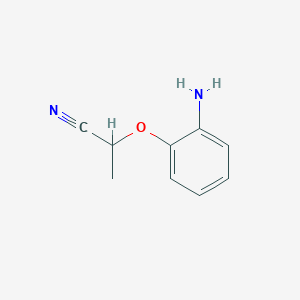
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)
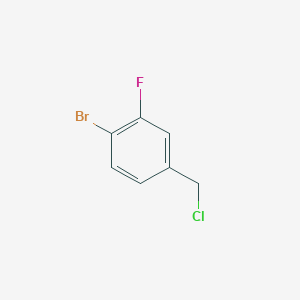
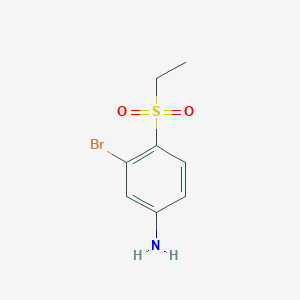
amine](/img/structure/B1527288.png)
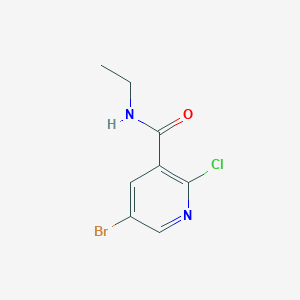
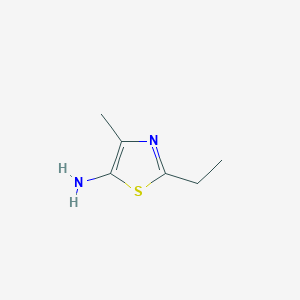
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
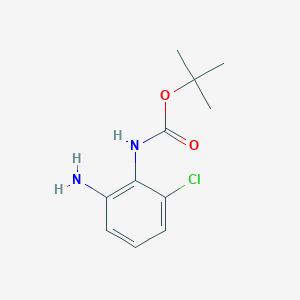
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)